Enopeptin A vs. A54556A: Comparative Antibacterial Activity Against MRSA
In direct comparison, Enopeptin A exhibits an MIC of 25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), whereas the structurally related ADEP analog A54556A shows greater potency with an IC50 of 6.3 µg/mL against the same pathogen [1][2]. This 4-fold difference in inhibitory concentration highlights that Enopeptin A, while active, is not the most potent ADEP against MRSA and should be selected for its unique profile rather than maximal Gram-positive potency.
| Evidence Dimension | Antibacterial activity against MRSA |
|---|---|
| Target Compound Data | MIC = 25 µg/mL |
| Comparator Or Baseline | A54556A (IC50 = 6.3 µg/mL) |
| Quantified Difference | A54556A is approximately 4-fold more potent (lower IC50) than Enopeptin A |
| Conditions | Standard broth microdilution MIC assay; A54556A IC50 from cell viability assay |
Why This Matters
This data informs users that for projects solely requiring maximal MRSA inhibition, A54556A may be a more potent alternative, while Enopeptin A offers a differentiated spectrum including anti-bacteriophage activity.
- [1] Osada H, Yano T, Koshino H, Isono K. Enopeptin A, a novel depsipeptide antibiotic with anti-bacteriophage activity. J Antibiot (Tokyo). 1991 Dec;44(12):1463-6. View Source
- [2] Cayman Chemical. A-54556A Product Page. 2025. View Source
